molecular formula C5HBr2N3O B12815077 4,7-Dibromo-[1,2,5]oxadiazolo[3,4-c]pyridine

4,7-Dibromo-[1,2,5]oxadiazolo[3,4-c]pyridine

Cat. No.: B12815077
M. Wt: 278.89 g/mol
InChI Key: HOMVYJSYOSIXHS-UHFFFAOYSA-N
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Description

4,7-Dibromo-[1,2,5]oxadiazolo[3,4-c]pyridine is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a pyridine ring fused with an oxadiazole ring, and two bromine atoms at the 4 and 7 positions. The presence of these bromine atoms makes it a valuable building block for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dibromo-[1,2,5]oxadiazolo[3,4-c]pyridine typically involves the bromination of [1,2,5]oxadiazolo[3,4-c]pyridine. One common method is the bromination using bromine in the presence of iron. this method can be challenging due to the instability of the [1,2,5]oxadiazolo[3,4-c]pyridine core . Another approach involves the use of bromine in hydrobromic acid as the brominating agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4,7-Dibromo-[1,2,5]oxadiazolo[3,4-c]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4,7-Dibromo-[1,2,5]oxadiazolo[3,4-c]pyridine primarily involves its reactivity towards nucleophiles. The electron-deficient nature of the oxadiazole ring makes it susceptible to nucleophilic attack, leading to the substitution of bromine atoms. This reactivity is exploited in various synthetic applications to introduce different functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dibromo-[1,2,5]oxadiazolo[3,4-c]pyridine is unique due to its oxadiazole ring, which imparts distinct electronic properties compared to its thiadiazole and selenadiazole analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and material science .

Properties

Molecular Formula

C5HBr2N3O

Molecular Weight

278.89 g/mol

IUPAC Name

4,7-dibromo-[1,2,5]oxadiazolo[3,4-c]pyridine

InChI

InChI=1S/C5HBr2N3O/c6-2-1-8-5(7)4-3(2)9-11-10-4/h1H

InChI Key

HOMVYJSYOSIXHS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NON=C2C(=N1)Br)Br

Origin of Product

United States

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